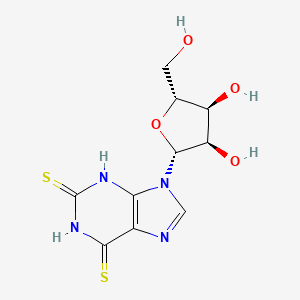
2,6-Dimercaptonebularine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,6-Dimercaptonebularine can be synthesized through multiple routes. One common method involves the reaction of azulenic precursors with specific reagents to introduce the mercapto groups at the 2 and 6 positions . The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure regioselectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dimercaptonebularine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the mercapto groups, which can participate in nucleophilic and electrophilic interactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the mercapto groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto groups can lead to the formation of disulfides, while reduction can yield thiols.
Wissenschaftliche Forschungsanwendungen
2,6-Dimercaptonebularine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,6-Dimercaptonebularine involves its interaction with molecular targets through its mercapto groups. These groups can form complexes with metals and other molecules, influencing various biochemical pathways. The compound’s ability to protect against radiation is attributed to its capacity to scavenge free radicals and prevent oxidative damage .
Vergleich Mit ähnlichen Verbindungen
2,6-Diaminopurine: Known for its use in the synthesis of nucleic acids and its role in genetic research.
2,5-Dimercapto-1,3,4-thiadiazole: Utilized as a multifunctional lubricant additive with anti-corrosion and anti-wear properties.
Uniqueness: Its ability to protect against radiation and its role in complex molecular interactions set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C10H12N4O4S2 |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dithione |
InChI |
InChI=1S/C10H12N4O4S2/c15-1-3-5(16)6(17)9(18-3)14-2-11-4-7(14)12-10(20)13-8(4)19/h2-3,5-6,9,15-17H,1H2,(H2,12,13,19,20)/t3-,5-,6-,9-/m1/s1 |
InChI-Schlüssel |
VMCLWNITFWEQDT-UUOKFMHZSA-N |
Isomerische SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=S)NC2=S |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=S)NC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


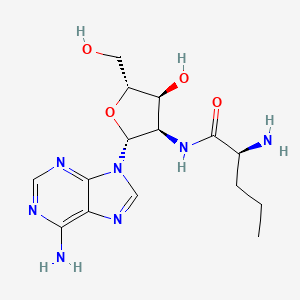
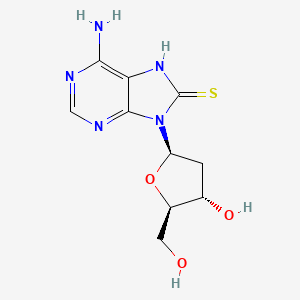
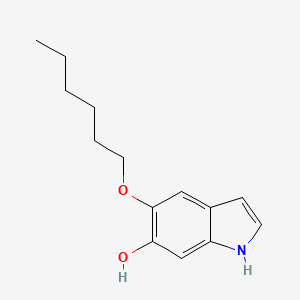
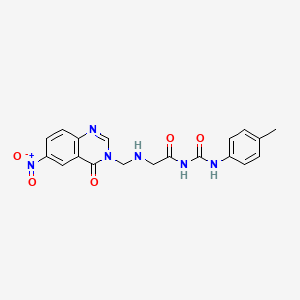
![4-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12932033.png)
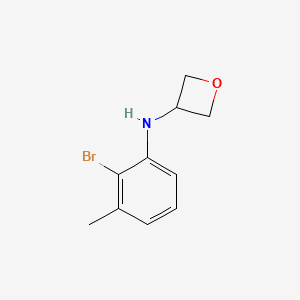

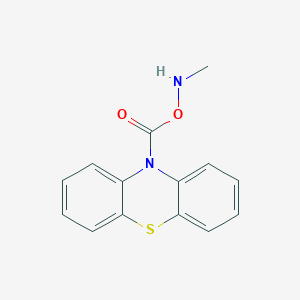
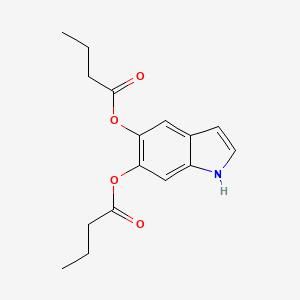
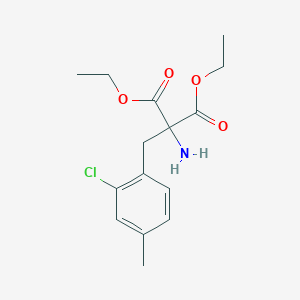
![2-Amino-9-{[(2-hydroxyethyl)sulfanyl]methyl}-3,9-dihydro-6H-purin-6-one](/img/structure/B12932067.png)
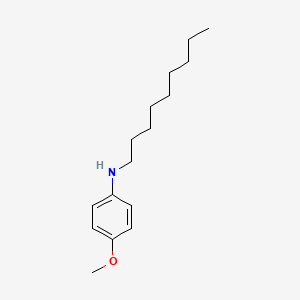
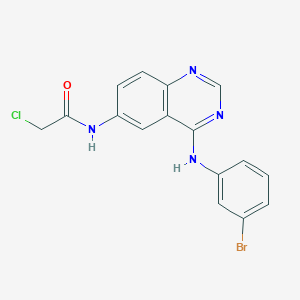
![4-(4-Aminophenyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12932099.png)
